molecular formula C8H12ClNO2 B3013127 Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride CAS No. 2411236-19-4

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride

Cat. No. B3013127
CAS RN: 2411236-19-4
M. Wt: 189.64
InChI Key: QMESZZNOMYZLDV-KNVOCYPGSA-N
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Description

Synthesis Analysis

The synthesis of related cyclobutyl-containing compounds is described in several papers. For instance, paper outlines the synthesis of 3-Hydroxy-4-methyl-3-cyclobutene-1,2-dione through various pathways involving methylcyclobutanes. Similarly, paper details the synthesis of an isoxazole derivative starting from methyl but-2-ynoate, which could provide insights into the synthetic strategies that might be applicable to the compound of interest. Paper describes the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, which, while not a cyclobutyl compound, involves the manipulation of propionate esters that could be relevant.

Molecular Structure Analysis

The molecular structure of cyclobutyl-containing compounds is discussed in papers , , and . Paper provides details on the crystal and molecular structure of a cyclohexylcarbonyl phenylpropionic acid derivative, which, although not a cyclobutyl compound, offers insights into the conformational aspects of cycloalkyl moieties in a molecular structure. Paper discusses the molecular structure of a mesityl methylcyclobutyl compound, including intra-molecular charge transfers and conjugative effects. Paper presents the crystal structure of a phenyl methylcyclobutyl aminothiazole, which could be structurally analogous to the compound of interest.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride. However, paper describes the use of amino acids in the synthesis of heterocyclic systems, which could be relevant to understanding the reactivity of the amino group in the compound of interest. The synthesis of heterocyclic compounds from amino acid derivatives might offer parallels to the types of reactions that the aminocyclobutyl moiety could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in several papers. Paper provides information on the spectroscopic characteristics of a mesityl methylcyclobutyl compound, which could be useful in predicting the properties of the compound of interest. The discussion includes UV-vis spectra, FTIR spectra, and NMR chemical shifts, which are essential for characterizing the physical and chemical properties of organic compounds. Paper also discusses the intermolecular hydrogen bonding in the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, which could be relevant to understanding the potential hydrogen bonding interactions of the compound of interest.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Synthesis of Amino Acids and Esters : Methyl 3-(3-aminocyclobutyl)prop-2-ynoate hydrochloride plays a role in the synthesis of various amino acids and esters. This includes the synthesis of (±)‐2‐amino‐3‐(3‐hydroxy‐5‐methylisoxazol‐4‐yl)propionic acid hydrobromide, a significant step in the production of excitatory amino acids using methyl 3-bromo-5-methylisoxazole-4-carboxylate as an intermediate (Hanson & Mohamed, 1997).

  • Antimicrobial Activity : The compound has been used in the preparation of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances. Some of these substances have demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as yeast (Behbehani et al., 2011).

  • Anti-Inflammatory Agents : Synthesis of novel heterocyclic compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, using Methyl 3-(3-aminocyclobutyl)prop-2-ynoate hydrochloride, has shown anti-inflammatory activity. These compounds were found to have higher anti-inflammatory activity than standard drugs like Indomethacin (Osarodion, 2020).

  • Enzyme Inhibition : The compound is used in the synthesis of cyclodidepsipeptides, which have been evaluated for inhibitory activity against xanthine oxidase, a key enzyme in the metabolic pathway. These compounds have demonstrated significant enzyme inhibition, which could be beneficial in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,4-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJPJXRSKOICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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